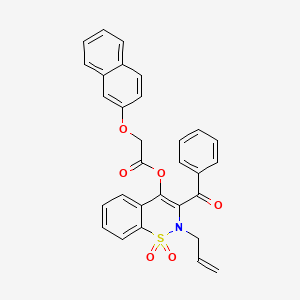
1-(2,4-Dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound features two benzyl groups substituted with methoxy and ethoxy groups, respectively, attached to a piperazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine typically involves the reaction of 2,4-dimethoxybenzyl chloride with 4-ethoxybenzylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
1-(2,4-Dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl groups can be reduced to form the corresponding toluene derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of toluene derivatives.
Substitution: Formation of various substituted piperazines.
科学的研究の応用
1-(2,4-Dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.
Medicine: Investigated for its potential therapeutic effects, including as an antipsychotic or antidepressant agent.
Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 1-(2,4-Dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine is not fully understood, but it is believed to interact with various neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating the release and uptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. This modulation can lead to changes in mood, perception, and behavior.
類似化合物との比較
Similar Compounds
- 1-(2,4-Dimethoxybenzyl)piperazine
- 4-(4-Ethoxybenzyl)piperazine
- 1-Benzyl-4-(4-ethoxybenzyl)piperazine
Uniqueness
1-(2,4-Dimethoxybenzyl)-4-(4-ethoxybenzyl)piperazine is unique due to the presence of both methoxy and ethoxy groups on the benzyl rings. This combination of substituents can lead to distinct chemical and biological properties compared to other piperazine derivatives. The specific arrangement of these groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
特性
分子式 |
C22H30N2O3 |
|---|---|
分子量 |
370.5 g/mol |
IUPAC名 |
1-[(2,4-dimethoxyphenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C22H30N2O3/c1-4-27-20-8-5-18(6-9-20)16-23-11-13-24(14-12-23)17-19-7-10-21(25-2)15-22(19)26-3/h5-10,15H,4,11-14,16-17H2,1-3H3 |
InChIキー |
APGGVVIVLWSUBY-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-N'-[(quinolin-2-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B10879195.png)
![2-(3-nitrophenyl)-2-oxoethyl 1,3-dioxo-2-[3-(quinoxalin-2-yl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B10879198.png)

![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879216.png)

![N'-{(3Z)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide](/img/structure/B10879230.png)
![6,7-dimethoxy-3-[(3-methylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B10879234.png)
![4-(1,3-benzodioxol-5-yl)-14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B10879240.png)
![N-{2-[(5-Nitropyridin-2-YL)amino]ethyl}-2-[(1-phenyl-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B10879246.png)
![4-Methoxy-N-[N'-(4-methoxy-benzoyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B10879247.png)
![N-({2-[(5-chloro-2-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-3,4-difluorobenzamide](/img/structure/B10879250.png)
![2-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B10879263.png)
![N-(4-acetylphenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10879267.png)

